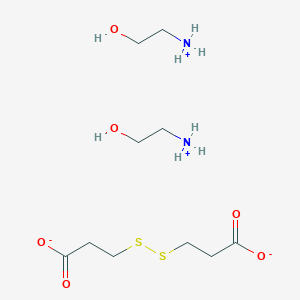
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid is a compound with the molecular formula C10H24N2O6S2 It is known for its unique structure, which includes both amino and carboxylic acid functional groups, as well as a disulfide bond
Métodos De Preparación
The synthesis of 2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid typically involves the reaction of ethanolamine with a disulfide-containing compound such as cystine. The reaction is carried out in a basic aqueous medium, and the product is purified through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular processes involving disulfide bonds.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid involves its ability to interact with biological molecules through its amino and carboxylic acid groups, as well as its disulfide bond. The disulfide bond can undergo redox reactions, which are important in various biochemical pathways. The compound can also form hydrogen bonds and ionic interactions with other molecules, influencing its biological activity.
Comparación Con Compuestos Similares
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid can be compared with similar compounds such as:
Cystine: A naturally occurring amino acid with a disulfide bond, similar in structure but lacking the ethanolamine moiety.
Cysteine: The reduced form of cystine, containing a thiol group instead of a disulfide bond.
Ethanolamine: A simpler compound containing only the amino and hydroxyl groups, without the disulfide bond.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions.
Propiedades
Número CAS |
119459-26-6 |
|---|---|
Fórmula molecular |
C8H17NO5S2 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
2-aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C6H10O4S2.C2H7NO/c7-5(8)1-3-11-12-4-2-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);4H,1-3H2 |
Clave InChI |
SUFQWVKJDCODPV-UHFFFAOYSA-N |
SMILES |
C(CSSCCC(=O)O)C(=O)O.C(CO)N.C(CO)N |
SMILES canónico |
C(CSSCCC(=O)O)C(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















